4-((6-Bromoimidazo[1,2-a]pyridin-3-yl)methyl)morpholine
Overview
Description
4-((6-Bromoimidazo[1,2-a]pyridin-3-yl)methyl)morpholine is a heterocyclic compound that features a brominated imidazo[1,2-a]pyridine core linked to a morpholine ring. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its potential biological activities and its role as a building block for more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((6-Bromoimidazo[1,2-a]pyridin-3-yl)methyl)morpholine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of α-bromoketones with 2-aminopyridines, followed by cyclization and bromination steps. The reaction conditions often include the use of solvents like ethyl acetate and reagents such as tert-butyl hydroperoxide (TBHP) for bromination .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-((6-Bromoimidazo[1,2-a]pyridin-3-yl)methyl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: Further cyclization can occur to form more complex ring structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
4-((6-Bromoimidazo[1,2-a]pyridin-3-yl)methyl)morpholine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 4-((6-Bromoimidazo[1,2-a]pyridin-3-yl)methyl)morpholine involves its interaction with specific molecular targets. The brominated imidazo[1,2-a]pyridine core can bind to enzymes or receptors, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: Compounds with similar core structures but different substituents.
Morpholine Derivatives: Compounds featuring the morpholine ring linked to various other functional groups.
Uniqueness: 4-((6-Bromoimidazo[1,2-a]pyridin-3-yl)methyl)morpholine is unique due to the combination of the brominated imidazo[1,2-a]pyridine core and the morpholine ring. This combination imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
IUPAC Name |
4-[(6-bromoimidazo[1,2-a]pyridin-3-yl)methyl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O/c13-10-1-2-12-14-7-11(16(12)8-10)9-15-3-5-17-6-4-15/h1-2,7-8H,3-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KADJTHAKUYKAIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CN=C3N2C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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